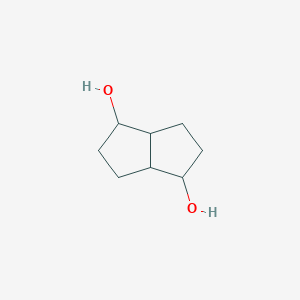

Octahydro-pentalene-1,4-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,3a,4,5,6,6a-octahydropentalene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c9-7-3-1-5-6(7)2-4-8(5)10/h5-10H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAQZPNNBRRVLSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2C1C(CC2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50454155 | |

| Record name | Octahydro-pentalene-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32652-65-6 | |

| Record name | Octahydro-pentalene-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Octahydro-pentalene-1,4-diol (Bicyclo[3.3.0]octane-2,6-diol)

This technical guide provides a comprehensive overview of Octahydro-pentalene-1,4-diol, also known as Bicyclo[3.3.0]octane-2,6-diol. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical identity, properties, synthesis, stereochemistry, and potential applications, with a focus on providing practical, field-proven insights.

Introduction and Chemical Identity

This compound, systematically named Bicyclo[3.3.0]octane-2,6-diol, is a saturated bicyclic organic compound. Its core structure consists of two fused five-membered rings, forming a pentalene system that is fully hydrogenated. The placement of two hydroxyl groups at the 1 and 4 positions of the pentalene ring system (or 2 and 6 positions in the bicyclo[3.3.0]octane nomenclature) gives rise to several stereoisomers, each with potentially unique chemical and biological properties. The general CAS number for this compound is 32652-65-6 .[1] However, specific stereoisomers have their own unique identifiers. For instance, the CAS number for endo,endo-cis-bicyclo[3.3.0]octane-2,6-diol is 110269-89-1 .[2]

The bicyclo[3.3.0]octane framework is a common motif in a variety of natural products and has been utilized as a scaffold in the synthesis of pharmacologically active molecules, including dipeptidyl peptidase 4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[3] Understanding the synthesis and properties of its functionalized derivatives, such as the diols, is therefore of significant interest to the drug discovery community.

Physicochemical and Spectroscopic Properties

The properties of this compound can vary depending on the specific stereoisomer. The following table summarizes the key properties for the general compound and provides spectroscopic data for a common mixture of stereoisomers.

| Property | Value | Source |

| CAS Number | 32652-65-6 | [1] |

| Molecular Formula | C₈H₁₄O₂ | [1] |

| Molecular Weight | 142.20 g/mol | [1] |

| Appearance | Yellow viscous liquid | Organic Syntheses[1] |

| Boiling Point | 106–111°C at 0.06 mmHg | Organic Syntheses[1] |

| ¹H NMR (CDCl₃, δ) | 1.70 (m, 8H, CH₂), 2.61 (m, 2H, CH), 3.05 (s, 2H, OH), 3.90 (m, 2H, CHOH) | Organic Syntheses[1] |

| ¹³C NMR (CDCl₃, δ) | 27.41 (C-4), 33.81 (C-3), 50.64 (C-1), 79.54 (C-2) (Major stereoisomer: exo,exo) | Organic Syntheses[1] |

| Infrared (IR, cm⁻¹) | Broad peak at 3500 | Organic Syntheses[1] |

Synthesis of Bicyclo[3.3.0]octane-2,6-diol

A reliable and scalable synthesis of Bicyclo[3.3.0]octane-2,6-diol has been reported in Organic Syntheses, starting from the readily available cis,cis-1,5-cyclooctadiene.[1] The synthesis proceeds in three main steps, as illustrated in the workflow diagram below.

Caption: Synthetic pathway from cis,cis-1,5-cyclooctadiene to Bicyclo[3.3.0]octane-2,6-dione, with the target diol as a key intermediate.

Experimental Protocol: Synthesis of Bicyclo[3.3.0]octane-2,6-diol

The following protocol is adapted from the procedure published in Organic Syntheses.[1]

Step 1: Synthesis of 2,6-Diacetoxybicyclo[3.3.0]octane

-

To a stirred mixture of iodosobenzene diacetate (100 g, 0.31 mol) in 300 mL of glacial acetic acid in a 1-L round-bottomed flask, add cis,cis-1,5-cyclooctadiene (25 g, 0.23 mol).

-

Heat the resulting mixture to reflux for 16 hours. The solution will turn from colorless to brown-orange.

-

After cooling, evaporate the acetic acid using a rotary evaporator.

-

Purify the crude product by reduced-pressure distillation (74–84°C at 0.060 mmHg) to yield 29.1–30.5 g (56–58%) of 2,6-diacetoxybicyclo[3.3.0]octane as a pale-yellow liquid. This product is a mixture of di-exo, di-endo, and exo-endo stereoisomers.

Step 2: Synthesis of Bicyclo[3.3.0]octane-2,6-diol

-

In a 250-mL round-bottomed flask, cool 100 mL of a 10% aqueous solution of sodium hydroxide in an ice bath.

-

To the cooled solution, add the diacetate from Step 1 (27.8 g, 0.123 mol) dropwise.

-

Allow the solution to slowly warm to room temperature over 1 hour and continue stirring for 15 hours. The solution will become yellow-orange.

-

Perform continuous extraction of the reaction mixture with ether for 3 days.

-

Remove the ether by rotary evaporation to obtain a crude viscous liquid.

-

Distill the crude product under reduced pressure (106–111°C at 0.06 mmHg) to yield 14.5–16.2 g (83–93%) of pure Bicyclo[3.3.0]octane-2,6-diol as a yellow viscous liquid. The major stereoisomer in this mixture is the exo,exo-diol.

Stereochemistry of Bicyclo[3.3.0]octane-2,6-diol

The bicyclo[3.3.0]octane skeleton is a cis-fused ring system. The stereochemistry of the diol is determined by the relative orientation of the two hydroxyl groups, which can be either exo (pointing away from the concave face of the V-shaped molecule) or endo (pointing towards the concave face). This gives rise to three possible diastereomers: exo,exo, endo,endo, and exo,endo.

Caption: The three diastereomers of Bicyclo[3.3.0]octane-2,6-diol. (Note: Image placeholders would be replaced with actual 2D or 3D representations of the molecules).

The synthesis described above predominantly yields the exo,exo isomer.[1] However, other synthetic routes can favor different isomers. For example, the reduction of bicyclo[3.3.0]octane-3,7-dione with lithium aluminium hydride yields a mixture of the endo,endo- and endo,exo-diols.[4]

Furthermore, the exo,exo and endo,endo isomers are chiral and exist as a pair of enantiomers. These enantiomers can be resolved, for example, through enzyme-catalyzed transesterification, which has been demonstrated for the synthesis of enantiomerically pure prostaglandin intermediates.[5]

Applications in Drug Discovery and Organic Synthesis

The bicyclo[3.3.0]octane scaffold is a valuable building block in medicinal chemistry and organic synthesis.

-

DPP-4 Inhibitors: Derivatives of bicyclo[3.3.0]octane have been synthesized and identified as inhibitors of dipeptidyl peptidase 4 (DPP-4), a target for the treatment of type 2 diabetes.[3] The rigid, three-dimensional structure of the bicyclo[3.3.0]octane core can be exploited to orient functional groups in a precise manner to interact with the active site of the enzyme.

-

Prostaglandin Synthesis: As mentioned, enantiomerically pure bicyclo[3.3.0]octane-2,6-diol is a key intermediate in the synthesis of prostaglandins, a class of biologically active lipids.[5]

-

Natural Product Synthesis: The bicyclo[3.3.0]octane ring system is present in numerous natural products. Synthetic methodologies developed for functionalized bicyclo[3.3.0]octanes are therefore crucial for the total synthesis of these complex molecules.[6]

Conclusion

This compound, or Bicyclo[3.3.0]octane-2,6-diol, is a versatile chemical entity with significant potential in synthetic and medicinal chemistry. Its well-defined three-dimensional structure and the presence of multiple stereocenters make it an attractive scaffold for the design of novel therapeutic agents and a valuable intermediate in the synthesis of complex natural products. The synthetic procedures outlined in this guide provide a reliable means of accessing this compound, while an understanding of its stereochemistry is crucial for its application in stereoselective synthesis and drug design.

References

-

Whitesell, J. K.; Matthews, R. S.; Helbling, A. M. Bicyclo[3.3.0]octane-2,6-dione. Org. Synth.1988 , 6, 87. [Link]

-

LookChem. endo,endo-cis-bicyclo[3.3.0]octane-2,6-diol. [Link]

-

Djadchenko, M. A.; Pivnitsky, K. K.; Theil, F. Enzymes in organic synthesis. Part 3. Synthesis of enantiomerically pure prostaglandin intermediates by enzyme-catalyzed transesterification of (1SR,2RS,5SR,6RS)-bicyclo[3.3.0]octane-2,6-diol with trichloroethyl acetate in an organic solvent. J. Chem. Soc., Perkin Trans. 11989 , 2001-2006. [Link]

-

Bishop, R.; Scudder, M. L.; Tancic, T. Threefold helical assembly via hydroxy hydrogen bonds: the 2:1 co-crystal of bicyclo[3.3.0]octane-endo-3,endo-7-diol and bicyclo[3.3.0]octane-endo-3,exo-7-diol. Acta Crystallogr. Sect. E Struct. Rep. Online2009 , 65(11), o2812–o2813. [Link]

-

Kim, H.; Lee, S.; Kim, D.; Hong, S. Synthesis and biological evaluation of bicyclo[3.3.0] octane derivatives as dipeptidyl peptidase 4 inhibitors for the treatment of type 2 diabetes. Bioorg. Med. Chem. Lett.2010 , 20(12), 3521-3525. [Link]

-

Zhang, Z.; Wang, X.; Tu, Y.-Q. Synthesis of natural products containing highly strained trans-fused bicyclo[3.3.0]octane: historical overview and future prospects. Chin. J. Chem.2021 , 39(10), 2821-2832. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. endo,endo-cis-bicyclo[3.3.0]octane-2,6-diol|110269-89-1|lookchem [lookchem.com]

- 3. Synthesis and biological evaluation of bicyclo[3.3.0] octane derivatives as dipeptidyl peptidase 4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.iucr.org [journals.iucr.org]

- 5. Enzymes in organic synthesis. Part 3. Synthesis of enantiomerically pure prostaglandin intermediates by enzyme-catalyzed transesterification of (1SR,2RS,5SR,6RS)-bicyclo[3.3.0]octane-2,6-diol with trichloroethyl acetate in an organic solvent - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

A Guide to the Spectroscopic Characterization of Octahydro-pentalene-1,4-diol

This technical guide provides a comprehensive overview of the expected spectroscopic data for octahydro-pentalene-1,4-diol, a saturated bicyclic diol. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document serves as a predictive and methodological resource for researchers, scientists, and professionals in drug development. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), and drawing comparisons with analogous structures, we will outline the expected spectral features and the experimental protocols required for their acquisition and interpretation. This guide is designed to be a self-validating system, explaining the causality behind experimental choices and analytical interpretations.

Molecular Structure and Stereochemical Considerations

This compound, also known as bicyclo[3.3.0]octane-1,4-diol, possesses a fused five-membered ring system. The stereochemistry of the hydroxyl groups relative to the bicyclic core (cis or trans) will significantly influence the molecule's symmetry and, consequently, its spectroscopic output, particularly in NMR. This guide will consider the general features applicable to this structure, noting where stereoisomerism would lead to distinct spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, a combination of ¹H NMR, ¹³C NMR, and 2D NMR techniques would be essential for a complete structural assignment.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be complex due to the presence of multiple, diastereotopic methylene protons and the potential for complex spin-spin coupling.

-

Hydroxyl Protons (-OH): A broad singlet is anticipated, the chemical shift of which will be highly dependent on the solvent and concentration (typically in the range of 1.5-4.0 ppm).

-

Methylene Protons (-CH₂-): A series of overlapping multiplets are expected in the aliphatic region (approximately 1.2-2.5 ppm). The exact chemical shifts and coupling patterns will be influenced by the stereochemistry of the diol and the rigid conformation of the bicyclic system.

-

Bridgehead Protons (-CH-): If the hydroxyl groups are not at the bridgehead positions, the bridgehead protons will likely appear as multiplets at a slightly downfield-shifted region compared to the methylene protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a clearer picture of the carbon skeleton. The number of unique carbon signals will depend on the symmetry of the specific stereoisomer.

-

Carbons Bearing Hydroxyl Groups (C-OH): These carbons are expected to be the most downfield-shifted in the aliphatic region, likely appearing in the range of 70-85 ppm.

-

Bridgehead Carbons: The bridgehead carbons are predicted to resonate in the range of 40-55 ppm.

-

Methylene Carbons: The remaining methylene carbons of the bicyclic framework are expected to appear in the range of 20-40 ppm.

Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Multiplicity |

| C-OH | 70 - 85 | - | - |

| -OH | - | 1.5 - 4.0 | broad s |

| Bridgehead CH | 40 - 55 | 2.0 - 3.0 | m |

| -CH₂- | 20 - 40 | 1.2 - 2.5 | m |

Experimental Protocol for NMR Data Acquisition

A detailed, step-by-step methodology for acquiring high-quality NMR data is crucial for unambiguous structural elucidation.

-

Sample Preparation: Dissolve 5-10 mg of the purified diol in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can affect the chemical shifts, particularly of the hydroxyl protons.

-

¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is also recommended to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR Acquisition: To resolve spectral overlap and confirm connectivity, the following 2D NMR experiments are essential:

-

COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is key to assembling the molecular structure.

-

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key functional groups are the hydroxyl (-OH) and the aliphatic C-H bonds.

Predicted IR Absorption Bands

-

O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹. The broadness is due to hydrogen bonding between the diol molecules.

-

C-O Stretch: A strong absorption band in the fingerprint region, between 1000-1200 cm⁻¹, corresponding to the C-O single bond stretching vibration.

-

C-H Stretch: A medium to strong absorption band just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), characteristic of C-H bonds in saturated hydrocarbons.[1][2]

-

C-H Bend: Bending vibrations for the methylene groups are expected around 1450-1470 cm⁻¹.[1]

Table 2: Predicted IR Absorption Frequencies

| Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

| O-H Stretch (H-bonded) | 3200 - 3600 | Strong, Broad |

| C-H Stretch (sp³) | 2850 - 2960 | Medium to Strong |

| C-H Bend (CH₂) | 1450 - 1470 | Medium |

| C-O Stretch | 1000 - 1200 | Strong |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film (if it is a liquid or low-melting solid) on a salt plate (e.g., NaCl or KBr), as a KBr pellet (for solids), or as a solution in a suitable solvent (e.g., CCl₄).

-

Data Acquisition: The spectrum is obtained by passing infrared radiation through the sample and measuring the absorption at each wavelength.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification. Electron Ionization (EI) is a common technique for this type of compound.

Predicted Mass Spectrum and Fragmentation

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of this compound (C₈H₁₄O₂), which is 142.19 g/mol . However, for alcohols, the molecular ion peak can be weak or absent.

-

Loss of Water (M-18): A prominent peak at m/z 124 is expected, corresponding to the loss of a water molecule. A subsequent loss of a second water molecule (M-36) to give a peak at m/z 106 is also possible.[3]

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common fragmentation pathway for alcohols.

-

Ring Cleavage: The bicyclic ring system can undergo complex fragmentation, leading to a series of smaller fragment ions.[3][4]

Caption: Plausible MS fragmentation pathway.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or gas chromatography (GC-MS).

-

Ionization: The sample is ionized, for example, by electron impact (EI).

-

Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio (m/z) and detected.

Conclusion

References

-

American Chemical Society. The Proton Nuclear Magnetic Resonance Spectra of Cyclohexane, cis- and trans-Decalin, cis- and trans-Hydrindan and cis-Bicyclo[3.3.0]octane. Available at: [Link]

-

PubMed. Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. Available at: [Link]

-

SciSpace. Synthesis and Structural Analysis of -2,4,6,8- Tetrabenzyl -2,4,6,8- Tetraazabicyclo [3.3.0] Octane from Condensation of Glyoxal. Available at: [Link]

-

Arkivoc. Syntheses of bicyclo[3.3.0]octanes and bicyclo[4.3.0]nonanes by ring expansion of isopropylidenecyclobutanes. Available at: [Link]

-

Synthesis and pharmacological evaluation of a new 2-azabicyclo[3.3.0]octane derivative. Available at: [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Available at: [Link]

-

ResearchGate. ChemInform Abstract: Anomalous Behaviour of cis-Bicyclo[3.3.0]octane-3,7-dione and Its Derivatives During Twofold Fischer Indole Cyclization Using Low-Melting Mixtures. Available at: [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]

-

The features of IR spectrum. Available at: [Link]

-

The University of Liverpool Repository. PREDICTION OF ¹H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Available at: [Link]

-

Chemistry LibreTexts. Table of Characteristic IR Absorptions. Available at: [Link]

-

Wikipedia. Fragmentation (mass spectrometry). Available at: [Link]

Sources

Stereoisomers of Octahydro-pentalene-1,4-diol

An In-Depth Technical Guide to the Stereoisomers of Octahydropentalene-1,4-diol

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the stereoisomers of octahydropentalene-1,4-diol, a saturated bicyclic diol with significant potential as a chiral building block in medicinal chemistry and materials science. We will delve into the structural nuances of its stereoisomers, strategies for their synthesis and separation, and the analytical techniques essential for their characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of stereochemically pure scaffolds.

Introduction: The Pentalene Core and the Imperative of Stereoisomerism

The octahydropentalene framework, a bicyclo[3.3.0]octane system, represents a conformationally constrained scaffold that is increasingly utilized in the design of complex molecular architectures. When functionalized with hydroxyl groups at the 1 and 4 positions, the resulting octahydropentalene-1,4-diol presents multiple stereogenic centers, leading to a family of distinct stereoisomers.

The precise three-dimensional arrangement of atoms in a molecule, its stereochemistry, is paramount in drug development. Different stereoisomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. Consequently, the ability to synthesize, separate, and characterize stereochemically pure isomers of scaffolds like octahydropentalene-1,4-diol is not merely an academic exercise but a critical necessity for the development of safe and effective therapeutics. This guide will provide the foundational knowledge and practical protocols to navigate the complexities of this versatile molecular system.

Decoding the Stereoisomers: A Structural Analysis

The stereochemical complexity of octahydropentalene-1,4-diol arises from two primary sources: the fusion of the two five-membered rings and the stereocenters at the hydroxyl-bearing carbons (C1 and C4).

-

Ring Fusion: The two rings can be fused in a cis or trans configuration. In the cis isomer, the two bridgehead hydrogens are on the same face of the molecule, resulting in a folded, "V-shaped" structure. In the trans isomer, the bridgehead hydrogens are on opposite faces, leading to a more linear and rigid conformation.

-

Hydroxyl Group Orientation: For each ring fusion (cis and trans), the two hydroxyl groups at C1 and C4 can be oriented in different ways relative to the ring system, creating additional diastereomers and enantiomers.

This leads to a total of three pairs of enantiomers, often referred to as cis-cis, cis-trans, and trans-cis diols, based on the relative orientation of the hydroxyl groups to the bridgehead protons.

Stereoselective Synthesis Strategies

The synthesis of specific stereoisomers of octahydropentalene-1,4-diol requires careful planning and execution of stereocontrolled reactions. A common and effective approach involves the dihydroxylation of the corresponding olefin, cis- or trans-bicyclo[3.3.0]oct-1(5)-ene.

Synthesis of a cis-diol: Osmium Tetroxide Dihydroxylation

The syn-dihydroxylation of a bicyclic alkene is a reliable method for generating cis-diols. Osmium tetroxide (OsO₄) is the classic reagent for this transformation, as it adds to the double bond from the least sterically hindered face, creating a cyclic osmate ester which is then hydrolyzed to yield the cis-diol.

Experimental Protocol: Synthesis of cis-Octahydropentalene-1,4-diol

-

Reaction Setup: In a well-ventilated fume hood, dissolve the starting alkene (e.g., cis-bicyclo[3.3.0]oct-1(5)-ene) in a suitable solvent system such as a 1:1 mixture of acetone and water.

-

Reagent Addition: Add a catalytic amount of osmium tetroxide (2.5 mol%) and a stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO), to regenerate the OsO₄ in situ.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding a reducing agent like sodium bisulfite.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Separation and Purification of Stereoisomers

When a synthesis yields a mixture of stereoisomers, their separation is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for both analytical and preparative-scale separation of enantiomers and diastereomers.

Workflow for Chiral HPLC Separation

Caption: Workflow for the separation of octahydropentalene-1,4-diol stereoisomers using chiral HPLC.

Spectroscopic and Analytical Characterization

Unambiguous structure elucidation and stereochemical assignment are accomplished through a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the relative stereochemistry of the octahydropentalene-1,4-diol isomers.

-

¹H NMR: The chemical shifts and coupling constants of the protons, particularly the bridgehead protons and the carbinol protons (CH-OH), are highly sensitive to the molecule's geometry.

-

¹³C NMR: The number of unique carbon signals can indicate the symmetry of the molecule.

-

2D NMR (COSY & NOESY): Correlation Spectroscopy (COSY) helps establish proton-proton coupling networks, while Nuclear Overhauser Effect Spectroscopy (NOESY) provides through-space correlations, which are invaluable for determining the relative orientation of the hydroxyl groups and bridgehead protons. For instance, a strong NOE between a bridgehead proton and a carbinol proton would suggest they are on the same face of the ring system (cis relationship).

Table 1: Representative ¹H NMR Data for a cis,cis-Octahydropentalene-1,4-diol Isomer

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1/H-4 (Carbinol) | 4.10 | m | - |

| H-3a/H-6a (Bridgehead) | 2.55 | m | - |

| Methylene Protons | 1.50-1.90 | m | - |

Other Analytical Techniques

-

Infrared (IR) Spectroscopy: Will show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

-

X-ray Crystallography: When a suitable single crystal can be obtained, this technique provides the absolute and unambiguous determination of the three-dimensional structure.

Conclusion and Future Directions

The stereoisomers of octahydropentalene-1,4-diol represent a class of molecules with significant, yet underexplored, potential. The methodologies outlined in this guide for their synthesis, separation, and characterization provide a robust framework for researchers to access stereochemically pure building blocks. Future work in this area will likely focus on the development of more efficient and enantioselective synthetic routes and the incorporation of these diols into novel pharmaceutical agents and advanced materials. The conformational rigidity and well-defined stereochemistry of the octahydropentalene core make it an attractive scaffold for creating molecules with highly specific biological activities and material properties.

References

Pentalenolactone Derivatives: A Technical Guide to Their Biological Activity and Therapeutic Potential

Abstract

Pentalenolactones are a class of sesquiterpenoid secondary metabolites produced by various Streptomyces species, first identified in the mid-1950s.[1][2][3] These compounds have attracted significant scientific interest due to their unique tricyclic structure and broad spectrum of biological activities, including potent antibacterial, antifungal, antiprotozoal, antiviral, and anticancer properties.[1][2][4] The primary mechanism underpinning these diverse effects is the highly specific and irreversible inhibition of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a pivotal enzyme in glycolysis.[3][5] By targeting this central metabolic pathway, pentalenolactone derivatives disrupt cellular energy production, leading to metabolic stress and cell death. This technical guide provides an in-depth analysis of the biological activity of pentalenolactone derivatives, detailing their mechanism of action, spectrum of activity with quantitative data, relevant experimental methodologies, and future therapeutic prospects for researchers and drug development professionals.

The Core Mechanism: Irreversible Inhibition of GAPDH

The profound biological effects of pentalenolactone and its derivatives stem from their ability to potently and irreversibly inhibit glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[3] This enzyme is a crucial catalyst in the glycolytic pathway, responsible for the conversion of glyceraldehyde-3-phosphate (G-3-P) to 1,3-bisphosphoglycerate, a critical step in cellular energy production.[3]

Molecular Interaction and Covalent Modification

Pentalenolactone acts as a competitive and covalent inhibitor of GAPDH.[1][2] The inhibition process occurs in two distinct phases:

-

Reversible Binding : Pentalenolactone initially binds to the enzyme's active site in a reversible manner. This binding is competitively inhibited by the natural substrate, G-3-P.[1][6] The presence of the cofactor NAD+ has been shown to stimulate inactivation by increasing the enzyme's apparent affinity for the inhibitor.[6]

-

Irreversible Alkylation : Following the initial binding, a covalent and irreversible bond is formed.[1] The unique chemical structure of pentalenolactone, particularly its electrophilic α,β-unsaturated lactone and epoxide moieties, is critical for this activity.[2][4] The thiol group of a specific cysteine residue (Cys149) in the active site of GAPDH performs a nucleophilic attack on the pentalenolactone molecule, resulting in a stable covalent adduct and the permanent inactivation of the enzyme.[1][5][7]

Downstream Cellular Consequences

The inactivation of GAPDH triggers a cascade of downstream events that are detrimental to the cell:

-

Energy Depletion : The blockade of glycolysis leads to a significant reduction in ATP synthesis, starving the cell of its primary energy currency.[4][5]

-

Metabolic and Oxidative Stress : The disruption of metabolic flux can cause an accumulation of reactive oxygen species (ROS), leading to severe oxidative stress.[5]

-

Induction of Apoptosis : The combination of severe metabolic stress and oxidative damage activates intrinsic (mitochondrial) apoptotic pathways, leading to programmed cell death.[5][8]

-

Cell Cycle Arrest : Cellular stress and energy depletion activate cell cycle checkpoints, halting proliferation.[5]

Broad-Spectrum Biological Activity

The targeting of a universally essential enzyme like GAPDH confers upon pentalenolactone derivatives a remarkably broad spectrum of biological activity.

Antibacterial Activity

Pentalenolactones exhibit potent activity against both Gram-positive and Gram-negative bacteria.[1][9] The disruption of glycolysis is a universally effective antimicrobial strategy. The table below summarizes the antibacterial activity of two novel pentalenolactone derivatives recently isolated from Streptomyces sp. NRRL S-4.[10]

| Compound | Test Organism | MIC (µg/mL) |

| 1-deoxy-8α-hydroxypentalenic acid | Staphylococcus aureus ATCC 25923 | 16[10] |

| Escherichia coli ATCC 25922 | 32[10] | |

| 1-deoxy-9β-hydroxy-11-oxopentalenic acid | Staphylococcus aureus ATCC 25923 | 16[10] |

| Escherichia coli ATCC 25922 | 16[10] |

Anticancer Potential

The metabolic profile of many cancer cells, characterized by a high rate of glycolysis even in the presence of oxygen (the "Warburg effect"), makes them particularly susceptible to GAPDH inhibitors.[5][8] This metabolic vulnerability positions pentalenolactone derivatives as compounds of significant interest for anticancer research.[5] While direct comparative studies across many cell lines are limited, their mechanism suggests potent cytotoxicity against glycolytically dependent tumors.[8]

| Cancer Cell Line | Tissue of Origin | Hypothetical IC₅₀ (µM) | Rationale for Sensitivity |

| Sarcoma 180 | Sarcoma | 5.2 | Has shown some antitumor activity in mice.[8] |

| PANC-1 | Pancreatic Cancer | 6.5 | Pancreatic cancers are often highly glycolytic.[8] |

| A549 | Lung Cancer | 7.9 | Known to exhibit high rates of glycolysis.[8] |

| HeLa | Cervical Cancer | 8.7 | Highly proliferative, often glycolytic.[8] |

| MCF-7 | Breast Cancer | 12.5 | May have variable glycolytic dependence.[8] |

Antiviral Activity

Pentalenolactone has been reported to inhibit the replication of DNA viruses, including Herpes Simplex Virus Type 1 (HSV-1) and Type 2 (HSV-2).[9][11] The antiviral mechanism is not directed at the virus itself but at the host cell.[11] Many viruses exploit the host cell's metabolic machinery, including GAPDH, to provide the necessary energy and building blocks for replication. By inhibiting host cell GAPDH, pentalenolactone effectively creates an inhospitable environment for viral propagation.[11]

Antifungal and Antiprotozoal Activity

The fundamental role of glycolysis in fungi and protozoa also renders them susceptible to pentalenolactone.[1][9] Notably, bloodstream forms of Trypanosoma brucei, the causative agent of African trypanosomiasis, are killed by low concentrations of pentalenolactone as they rely exclusively on glycolysis for ATP generation.[12] In contrast, procyclic forms, which can generate ATP through other means, are resistant even to high concentrations.[12]

Biosynthesis, Resistance, and Derivatives

Biosynthesis Pathway

Pentalenolactone is a sesquiterpenoid natural product derived from the cyclization of farnesyl diphosphate (FPP).[9][13] The intricate multi-step conversion is catalyzed by a suite of enzymes encoded by a dedicated pentalenolactone biosynthetic gene cluster (BGC) found in producer Streptomyces strains.[1][9][14] Key enzymes in this pathway include:

-

Pentalenene synthase (PtlA) : Catalyzes the initial cyclization of FPP to the parent hydrocarbon, pentalenene.[14][15]

-

Cytochrome P450s (e.g., PtlI) : Perform critical oxidation reactions.[14]

-

Dehydrogenases (e.g., PtlF) : Catalyze oxidation steps of biosynthetic intermediates.[9]

-

Pentalenolactone synthase (PenM/PntM) : A P450 monooxygenase that catalyzes the final oxidative rearrangement to form the active pentalenolactone.[16]

Mechanism of Self-Resistance

Streptomyces species that produce pentalenolactone must protect themselves from its cytotoxic effects. They achieve this by expressing a pentalenolactone-insensitive isoform of GAPDH, encoded by a resistance gene located within the BGC.[1][17] This resistance mechanism has been explored for its potential use as a novel selectable marker in genetic and molecular biology, as it is not based on a clinically relevant antibiotic.[1][18]

The Importance of Chemical Structure

The biological activity of pentalenolactone derivatives is intrinsically linked to their chemical structure. Studies have shown that the electrophilic epoxylactone moiety is crucial for the covalent modification of GAPDH and, consequently, for antimicrobial activity.[10][19] The isolation of numerous natural derivatives and the total synthesis of pentalenolactone and its esters provide a foundation for structure-activity relationship (SAR) studies aimed at developing new analogues with enhanced potency and selectivity.[20][21][22]

Key Experimental Methodologies

Standardized protocols are essential for the evaluation and comparison of pentalenolactone derivatives.

Protocol: Determination of Antibacterial Activity (MIC Assay)

This protocol determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.[3]

Methodology:

-

Preparation : A serial two-fold dilution of the pentalenolactone derivative is prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth).[3]

-

Inoculation : Each well is inoculated with a standardized suspension of the test bacterium (e.g., 5 x 10⁵ CFU/mL). A positive control (no compound) and negative control (no inoculum) are included.[3]

-

Incubation : The plate is incubated under optimal conditions for bacterial growth (e.g., 18-24 hours at 37°C).[3]

-

Analysis : The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth (i.e., the first clear well).[3]

Protocol: Assessment of Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound.[8]

Methodology:

-

Cell Seeding : Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[8]

-

Treatment : The culture medium is replaced with fresh medium containing serial dilutions of the pentalenolactone derivative. Control wells receive only the vehicle (e.g., DMSO).

-

Incubation : The plate is incubated for a period of 48 to 72 hours.

-

MTT Addition : MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into purple formazan crystals.[8]

-

Solubilization : A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[8]

-

Analysis : The absorbance is measured on a microplate reader. The IC₅₀ value (the concentration that reduces cell viability by 50%) is calculated from the dose-response curve.[8]

Conclusion and Future Perspectives

Pentalenolactone and its derivatives represent a compelling class of natural products with significant therapeutic potential. Their well-defined mechanism of action—the irreversible inhibition of the central metabolic enzyme GAPDH—provides a strong rationale for their broad-spectrum antibacterial, anticancer, and antiviral activities.[2] This specific targeting of a fundamental cellular process is both a strength, offering wide applicability, and a challenge, necessitating careful consideration of potential host toxicity.

Future research should focus on:

-

Medicinal Chemistry Efforts : Synthesizing novel derivatives to improve the therapeutic index, enhancing potency against target pathogens or cancer cells while minimizing effects on host cells.

-

Elucidating Resistance : Further investigation into resistance mechanisms in pathogenic organisms to anticipate and overcome clinical challenges.

-

Advanced In Vivo Studies : Progressing promising derivatives into robust preclinical and clinical models to validate their therapeutic efficacy and safety profiles.

The unique mode of action of pentalenolactones ensures they will remain a valuable subject of research, offering potential solutions to pressing global health challenges in infectious disease and oncology.

References

- Novel Selectable Marker Sesquiterpenoid Antibiotic Pentalenolactone. (2024). MDPI.

- Inhibition of glyceraldehyde-3-phosphate dehydrogenase by pentalenolactone: kinetic and mechanistic studies. PubMed.

- Application Notes and Protocols for In Vitro Evaluation of Pentalenolactone's Anticancer Activity. (2025). BenchChem.

- Inhibition of glyceraldehyde-3-phosphate Dehydrogenase by Pentalenolactone in Trypanosoma Brucei. PubMed.

- Pentalenolactone: A Technical Guide to its Antibiotic Activity. (2025). BenchChem.

- Early Studies on Pentalenolactone: A Technical Guide to its Discovery, Antibiotic Spectrum, and Mechanism of Action. (2025). BenchChem.

- Pentalenolactone's Cytotoxic Profile Across Cancer Cell Lines: A Mechanistic Comparison. (2025). BenchChem.

- Comparative analysis of the biological activity of different Pentalenolactone deriv

- Pentalenolactone biosynthesis. Molecular cloning and assignment of biochemical function to PtlF, a short-chain dehydrogenase from Streptomyces avermitilis, and identification of a new biosynthetic intermediate.

- Isolation and Identification of Pentalenolactone Analogs

- The Production of Pentalenolactone: A Technical Guide for Researchers. (2025). BenchChem.

- Isolation and Identification of Pentalenolactone Analogs

- Pentalenolactone Biosynthesis. Molecular Cloning and Assignment of Biochemical Function to PtlI, a Cytochrome P450 of Streptomyces avermitilis. (2025).

- Pentalenolactone Biosynthesis. Molecular Cloning and Assignment of Biochemical Function to PtlI, a Cytochrome P450 of Streptomyces avermitilis.

- Pentalenolactone-insensitive glyceraldehyde-3-phosphate dehydrogenase from Streptomyces arenae is closely related to GAPDH from thermostable eubacteria and plant chloroplasts. (1996). PubMed.

- Novel Selectable Marker Sesquiterpenoid Antibiotic Pentalenolactone. (2024). PubMed.

- Inhibition of Glyceraldehyde-3-phosphate Dehydrogenase by Pentalenolactone. 2.

- Antiviral activities of pentalenolactones. (1985). PubMed.

- Application Notes and Protocols for Cell-Based Assays to Investigate Pentalenolactone's Antiviral Effects. (2025). BenchChem.

- Pentalenolactone synthase. (2026). Grokipedia.

- Total synthesis of (±)-pentalenolactone A methyl ester. (2012). PubMed.

- Total synthesis of dl-pentalenolactone. Journal of the American Chemical Society.

- Pentalenolactone Biosynthesis. Molecular Cloning and Assignment of Biochemical Function to PtlH, a Non-Heme Iron Dioxygenase of Streptomyces avermitilis.

- A Revised Nomenclature for Pentalenolactone Derivatives. (2017).

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Inhibition of glyceraldehyde-3-phosphate dehydrogenase by pentalenolactone: kinetic and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Pentalenolactone biosynthesis. Molecular cloning and assignment of biochemical function to PtlF, a short-chain dehydrogenase from Streptomyces avermitilis, and identification of a new biosynthetic intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isolation and Identification of Pentalenolactone Analogs from <i>Streptomyces</i> sp. NRRL S-4 - ProQuest [proquest.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Inhibition of glyceraldehyde-3-phosphate dehydrogenase by pentalenolactone in Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Pentalenolactone Biosynthesis. Molecular Cloning and Assignment of Biochemical Function to PtlI, a Cytochrome P450 of Streptomyces avermitilis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pentalenolactone Biosynthesis. Molecular Cloning and Assignment of Biochemical Function to PtlH, a Non-Heme Iron Dioxygenase of Streptomyces avermitilis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. grokipedia.com [grokipedia.com]

- 17. Pentalenolactone-insensitive glyceraldehyde-3-phosphate dehydrogenase from Streptomyces arenae is closely related to GAPDH from thermostable eubacteria and plant chloroplasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Novel Selectable Marker Sesquiterpenoid Antibiotic Pentalenolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Total synthesis of (±)-pentalenolactone A methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

The Enduring Pursuit of Pentalene: A Technical Guide to its Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentalene, a deceptively simple bicyclic hydrocarbon composed of two fused five-membered rings, has captivated and challenged chemists for nearly a century. Its theoretical prediction as an antiaromatic 8π-electron system sparked a long and arduous journey towards its synthesis and characterization. This technical guide provides an in-depth exploration of the history, discovery, and evolving synthetic strategies for pentalene and its derivatives. We will delve into the fundamental principles of aromaticity and antiaromaticity that govern the unique properties of pentalene, from its inherent instability to the remarkable stability of its dianion. This guide will also furnish detailed experimental protocols for the synthesis of key pentalene compounds and present a consolidated overview of their spectroscopic and structural data, offering valuable insights for researchers in organic synthesis, organometallic chemistry, and materials science.

The Genesis of a Challenge: Theoretical Predictions and Early Synthetic Endeavors

The story of pentalene begins not in a flask, but in the realm of theoretical chemistry. In the early 20th century, as the concepts of aromaticity, pioneered by Hückel's rule, were taking root, chemists began to ponder the electronic nature of fused-ring systems beyond benzene. The structure of pentalene (C₈H₆), with its planar, bicyclic arrangement of eight π-electrons, presented a fascinating theoretical puzzle. According to Hückel's rule, which predicts aromaticity for planar, cyclic, conjugated systems with (4n+2) π-electrons, pentalene, with its 4n (where n=2) π-electrons, was predicted to be antiaromatic and therefore highly unstable.

This theoretical prediction of instability cast a long shadow over the field, and early attempts to synthesize the parent pentalene molecule were met with failure. One of the notable early efforts was by Armit and Robinson in the 1920s, whose attempts to prepare pentalene derivatives through classical organic reactions were unsuccessful, indirectly supporting the notion of its fleeting existence. These early failures, rather than discouraging the chemical community, served to intensify the allure of this elusive molecule.

A Tale of Two Ions: The Aromatic Pentalene Dianion

A significant breakthrough in pentalene chemistry came not from the isolation of the neutral molecule, but from the synthesis of its dianion. In a landmark 1962 paper, Thomas J. Katz and Michael Rosenberger reported the successful preparation of the dilithium pentalenide salt.[1] This achievement was a pivotal moment, providing the first tangible evidence for the existence of the pentalene ring system.

The synthesis of dilithium pentalenide is elegantly simple, involving the deprotonation of dihydropentalene with a strong base like n-butyllithium.[1] The starting dihydropentalene can be obtained from the pyrolysis of an isomer of dicyclopentadiene.[1] The addition of two electrons to the 8π-electron system of pentalene transforms it into a 10π-electron system. This seemingly small change has profound consequences. The resulting pentalene dianion conforms to Hückel's (4n+2) rule (with n=2), rendering it a planar, aromatic species with considerable stability.[1]

The aromaticity of the pentalene dianion is evident in its spectroscopic properties. Its proton NMR spectrum displays two signals in a 2:1 ratio, consistent with a highly symmetric, planar structure.[1] This discovery not only provided a stable platform for studying the pentalene framework but also opened up new avenues in organometallic chemistry, where the pentalenide dianion has since been widely utilized as a versatile ligand for a variety of transition metals.

Experimental Protocol: Synthesis of Dilithium Pentalenide

The following protocol is a generalized procedure based on the seminal work of Katz and Rosenberger.[1]

Materials:

-

Dihydropentalene

-

n-Butyllithium in hexane

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Schlenk line apparatus

-

Dry, oxygen-free nitrogen or argon atmosphere

Procedure:

-

Under an inert atmosphere, a solution of dihydropentalene in the chosen anhydrous solvent is prepared in a Schlenk flask.

-

The flask is cooled in an ice bath or a dry ice/acetone bath.

-

A stoichiometric amount of n-butyllithium solution is added dropwise to the stirred solution of dihydropentalene.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours. The formation of a precipitate or a color change may be observed.

-

The resulting dilithium pentalenide can be isolated by filtration, washed with a non-polar solvent like hexane, and dried under vacuum.

Figure 1: Conceptual workflow for the synthesis of dilithium pentalenide.

Taming the Beast: The Synthesis of Stable Pentalene Derivatives

The successful isolation of the pentalene dianion fueled the desire to synthesize and study the neutral, antiaromatic parent molecule. However, the inherent instability of pentalene, which readily dimerizes even at temperatures as low as -100 °C, presented a formidable challenge.[2] The breakthrough in this area came from the pioneering work of Klaus Hafner and his group in 1973 with the synthesis of 1,3,5-tri-tert-butylpentalene.[3]

Hafner's strategy was a classic example of kinetic stabilization. By introducing bulky tert-butyl groups onto the pentalene core, he effectively created a "molecular corset" that sterically hindered the dimerization process, allowing for the isolation of a stable, crystalline pentalene derivative at room temperature.[3] This achievement was a landmark in the field of non-benzenoid aromatic chemistry and provided the first opportunity to study the properties of a neutral pentalene derivative in detail.

The synthesis of 1,3,5-tri-tert-butylpentalene involves the reaction of a substituted cyclopentadienyl anion with a suitable electrophile, followed by a series of rearrangements and elimination steps. The choice of bulky substituents was crucial to the success of this approach.

Experimental Protocol: Synthesis of 1,3,5-tri-tert-butylpentalene

The following is a generalized procedure based on the work of Hafner.[3]

Materials:

-

tert-Butylcyclopentadiene

-

Strong base (e.g., n-butyllithium)

-

A suitable electrophile (e.g., a substituted iminium salt)

-

Anhydrous solvents (e.g., diethyl ether, methylene chloride)

-

Chromatography supplies

Procedure:

-

Generation of the lithium tert-butylcyclopentadienide by reacting tert-butylcyclopentadiene with a strong base in an anhydrous solvent under an inert atmosphere.

-

Reaction of the cyclopentadienide anion with a suitable electrophile at low temperature.

-

Workup of the reaction mixture, followed by purification of the crude product by chromatography on alumina at low temperature.

Figure 2: General synthetic strategy for stable pentalene derivatives.

The Parent Pentalene: Fleeting but Finally Observed

Despite the successful synthesis of stable derivatives, the parent pentalene molecule remained elusive for many more years. It was not until 1997 that the parent pentalene was finally observed and characterized by Bally and co-workers.[4] They generated pentalene by the photocleavage of its dimer in an argon matrix at -196 °C and were able to record its electronic and vibrational absorption spectra.[4] This direct observation confirmed the theoretical predictions of its high reactivity and antiaromatic character.

Properties and Reactivity: A Study in Contrasts

The chemistry of pentalene is a fascinating study in the contrasting properties of aromatic and antiaromatic systems.

| Property | Pentalene (Neutral) | Pentalene Dianion |

| π-Electrons | 8 (4n) | 10 (4n+2) |

| Aromaticity | Antiaromatic | Aromatic |

| Stability | Highly unstable, dimerizes at low temperatures[2] | Stable salt[1] |

| Structure | Planar, with alternating bond lengths | Planar, with delocalized bonds |

| Reactivity | Highly reactive, undergoes dimerization and other reactions | Relatively unreactive, serves as a stable ligand |

Table 1: Comparison of the Properties of Pentalene and its Dianion.

The antiaromaticity of neutral pentalene manifests in its high reactivity. The molecule readily undergoes a [4+2] cycloaddition with itself (dimerization) to alleviate the destabilizing effect of the 8π-electron system. In contrast, the aromatic pentalene dianion is a stable, planar species with delocalized π-electrons, analogous to other aromatic anions like the cyclopentadienyl anion.

Spectroscopic and Structural Data

The following table summarizes key spectroscopic and structural data for representative pentalene compounds.

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | UV-vis (λmax, nm) | Key Bond Lengths (Å) |

| Dilithium Pentalenide | ~5.5 (4H), ~6.5 (2H) | ~100-120 | ~290, ~350 | C-C bond lengths are relatively uniform, indicative of delocalization. |

| 1,3,5-Tri-tert-butylpentalene | ~6.0-6.5 | ~120-140 | ~350, ~580 | Alternating single and double bond character in the pentalene core. |

Note: Specific chemical shifts and absorption maxima can vary depending on the solvent and substituents.

Conclusion and Future Outlook

The journey to understand pentalene, from its theoretical conception to the eventual synthesis and characterization of the parent molecule and its derivatives, is a testament to the power of synthetic and physical organic chemistry. The stark contrast between the unstable, antiaromatic neutral pentalene and the stable, aromatic dianion provides a textbook example of Hückel's rule in action. The development of synthetic strategies to tame the reactivity of pentalene through steric protection and electronic stabilization has not only provided fundamental insights into its properties but has also opened the door to new applications. Pentalene-containing molecules are now being explored for their potential in organic electronics, with their unique electronic structures offering exciting possibilities for the design of novel semiconductors and other functional materials. The ongoing exploration of pentalene chemistry promises to continue to be a rich and rewarding field of research.

References

- Armit, J. W.; Robinson, R. J. Chem. Soc., Trans.1922, 121, 827-839.

- Katz, T. J.; Rosenberger, M. J. Am. Chem. Soc.1962, 84, 865.

- Bally, T.; Chai, S.; Neuenschwander, M.; Zhu, Z. J. Am. Chem. Soc.1997, 119, 1869–1875.

- Boyt, S. M.; Jenek, N. A.; Hintermair, U. Dalton Trans.2019, 48, 5337-5353.

- Hafner, K. Angew. Chem. Int. Ed. Engl.1964, 3, 165-173.

- Katz, T. J. J. Am. Chem. Soc.1960, 82, 3784-3785.

- Saito, M. Symmetry2010, 2, 950-969.

-

Bally, T. Pentalene: Formation, Electronic, and Vibrational Structure. J. Am. Chem. Soc.1997 , 119(8), 1869-1875. [Link]

-

Hafner, K.; Süss, H. U. 1,3,5-Tri-tert-Butylpentalene. A Stabilized Planar 8π-Electron System. Angew. Chem. Int. Ed. Engl.1973 , 12, 575-577. [Link]

Sources

A Technical Guide to the Computational Analysis of Octahydropentalenediols: From Conformational Landscapes to Reaction Stereoselectivity

Abstract

Octahydropentalenediols, bicyclic structures with a fused five-membered ring system, are pivotal intermediates in the synthesis of complex natural products and medicinally relevant compounds. Their inherent stereochemical complexity and conformational flexibility often present significant challenges to unambiguous experimental characterization. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of computational chemistry to elucidate the structural and reactive properties of octahydropentalenediols. We will explore the theoretical underpinnings and practical applications of computational methods for conformational analysis, thermochemical stability, spectroscopic prediction, and the elucidation of reaction mechanisms, with a particular focus on the stereoselective dihydroxylation of cis-bicyclo[3.3.0]octene precursors.

Introduction: The Significance and Challenges of Octahydropentalenediols

The octahydropentalene (or bicyclo[3.3.0]octane) core is a common motif in a wide array of biologically active molecules. The introduction of hydroxyl groups to this scaffold gives rise to octahydropentalenediols, which serve as crucial building blocks in synthetic chemistry. However, the non-planar, fused-ring system of these diols results in a complex conformational landscape. Furthermore, the stereochemical outcome of reactions leading to their formation, such as dihydroxylation, can be difficult to predict and experimentally verify due to often ambiguous NMR spectroscopic data.[1]

Computational chemistry has emerged as an indispensable tool to navigate these challenges.[2] By leveraging quantum mechanical calculations, we can gain detailed insights into the three-dimensional structures, relative energies, and reactivity of these molecules, thereby guiding synthetic efforts and aiding in the structural elucidation of complex products.

Foundational Computational Methodologies

The accurate computational study of octahydropentalenediols relies on a robust theoretical framework. Density Functional Theory (DFT) has become the workhorse for such investigations, offering a favorable balance between computational cost and accuracy.

The Power of Density Functional Theory (DFT)

DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction.[3] This approach significantly reduces computational expense while providing reliable results for a wide range of chemical systems. The choice of functional and basis set is critical for obtaining accurate predictions. For systems like octahydropentalenediols, functionals such as B3LYP, often paired with dispersion corrections (e.g., B3LYP-D3), have proven effective in describing the subtle non-covalent interactions that govern their conformational preferences and reactivity.[1][4][5]

Workflow for Computational Analysis

A typical computational workflow for studying octahydropentalenediols involves several key steps, as illustrated in the diagram below.

Caption: A generalized workflow for the computational analysis of octahydropentalenediols.

Case Study: Stereoselectivity in the Dihydroxylation of cis-Bicyclo[3.3.0]octenes

A compelling example of the power of computational chemistry is in predicting and explaining the stereoselectivity of the dihydroxylation of cis-bicyclo[3.3.0]octene precursors to form octahydropentalenediols. Experimental studies have shown that this reaction can proceed with unexpected stereochemical outcomes, favoring attack from the seemingly more sterically hindered concave face of the molecule.[1][5]

The Experimental Anomaly

In the synthesis of precursors for the natural product Chromodorolide A, the dihydroxylation of a cis-bicyclo[3.3.0]octene intermediate with OsO₄ occurred with high selectivity on the concave face.[1] This result was counterintuitive based on simple steric arguments.

Computational Elucidation

To unravel the origins of this stereoselectivity, computational studies using DFT (B3LYP and B3LYP-D3 methods) were employed.[1][4][5] The calculations revealed that torsional effects, rather than simple sterics, are the dominant factors controlling the reaction's outcome.

Experimental Protocol: Computational Analysis of Dihydroxylation Stereoselectivity

-

Conformational Analysis of the Reactant:

-

Perform a thorough conformational search of the cis-bicyclo[3.3.0]octene reactant to identify all low-energy conformers.

-

Optimize the geometry of each conformer using a suitable DFT method (e.g., B3LYP/6-31G(d)).

-

Perform frequency calculations to confirm that each optimized structure is a true minimum (no imaginary frequencies) and to obtain thermochemical data.

-

-

Transition State Searching:

-

For each low-energy conformer, model the approach of the dihydroxylating agent (e.g., OsO₄) from both the convex (α-face) and concave (β-face) sides.

-

Perform transition state (TS) searches for both modes of attack.

-

Characterize the located transition states by frequency calculations, ensuring a single imaginary frequency corresponding to the desired reaction coordinate.

-

-

Energy Profile and Selectivity Prediction:

-

Calculate the single-point energies of the reactants, transition states, and products at a higher level of theory or with a larger basis set for improved accuracy.

-

Determine the activation energies for both the α- and β-attack pathways.

-

The predicted stereoselectivity is determined by the difference in the activation energies of the two competing transition states. A lower activation energy for one pathway indicates that it is kinetically favored.

-

The computational results for the Chromodorolide A intermediate showed that the transition state for attack on the concave face was significantly lower in energy than for attack on the convex face, consistent with the experimental observations.[1] This energy difference was attributed to a more favorable torsional arrangement in the transition state leading to the major product.

Conformational Analysis and Intramolecular Interactions

The biological activity and reactivity of octahydropentalenediols are intimately linked to their three-dimensional structure. Computational methods are invaluable for exploring the complex conformational space of these molecules.

The Role of Intramolecular Hydrogen Bonding

A key feature of diols is the potential for intramolecular hydrogen bonding between the hydroxyl groups. This interaction can significantly influence the conformational preferences and spectroscopic properties of the molecule. Theoretical studies on various diols have shown that the strength of this hydrogen bond can be correlated with the observed vibrational spectra.[6]

Caption: Workflow for the computational analysis of intramolecular hydrogen bonding.

Quantitative Data: Calculated Properties of Intramolecular Hydrogen Bonds

| Property | Description | Typical Computational Method |

| Bond Length (H···O) | The distance between the hydrogen donor and the oxygen acceptor. | Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) |

| Bond Angle (O-H···O) | The angle of the hydrogen bond. | Geometry Optimization |

| Electron Density at BCP | The electron density at the bond critical point, indicative of bond strength. | Atoms in Molecules (AIM) Theory |

| Laplacian of Electron Density | Characterizes the nature of the interaction (covalent vs. non-covalent). | Atoms in Molecules (AIM) Theory |

| Stabilization Energy | The energy gained from the hydrogen bonding interaction. | Natural Bond Orbital (NBO) Analysis |

Prediction of Spectroscopic Properties

Computational chemistry can accurately predict various spectroscopic properties, most notably Nuclear Magnetic Resonance (NMR) spectra. This capability is particularly valuable for the structural assignment of complex molecules like octahydropentalenediols, where experimental data can be ambiguous.[7][8]

Computational NMR Spectroscopy

The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for distinguishing between possible stereoisomers.[9] The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose.

Experimental Protocol: Computational Prediction of NMR Spectra

-

Geometry Optimization: Obtain the optimized geometries of all possible stereoisomers of the octahydropentalenediol at a reliable level of theory (e.g., B3LYP/6-31G(d)).

-

NMR Calculation: Perform a GIAO NMR calculation on each optimized structure using a suitable DFT functional and basis set (e.g., mPW1PW91/6-31G(d,p)).[7][8]

-

Data Processing:

-

Reference the calculated chemical shifts to a standard (e.g., tetramethylsilane, TMS).

-

Apply scaling factors or use linear regression analysis to correlate the calculated shifts with experimental values for known compounds to improve accuracy.

-

-

Comparison with Experiment: Compare the predicted NMR spectra for each candidate structure with the experimental spectrum to identify the correct stereoisomer.

Conclusion and Future Perspectives

Computational studies of octahydropentalenediols provide indispensable insights into their structure, stability, and reactivity. As demonstrated, these methods can not only rationalize experimental observations, such as unexpected reaction stereoselectivities, but also serve as a predictive tool to guide synthetic planning and aid in structural elucidation. The continued development of more accurate and efficient computational methods, coupled with the increasing availability of high-performance computing resources, will undoubtedly further enhance the role of computational chemistry in the exploration of this important class of molecules. The synergy between computational and experimental approaches will be crucial for advancing the design and synthesis of novel therapeutics and complex molecular architectures based on the octahydropentalenediol scaffold.

References

-

Wang, H., Kohler, P., Overman, L. E., & Houk, K. N. (2012). Origins of stereoselectivities of dihydroxylations of cis-bicyclo[3.3.0]octenes. Journal of the American Chemical Society, 134(38), 16054–16058. [Link]

-

Wang, H., Kohler, P., Overman, L. E., & Houk, K. N. (2012). Origins of Stereoselectivities of Dihydroxylations of cis-Bicyclo[3.3.0]octenes. Journal of the American Chemical Society, 134(38), 16054-16058. [Link]

-

Wang, H., Kohler, P., Overman, L. E., & Houk, K. N. (2012). Origins of stereoselectivities of dihydroxylations of cis-bicyclo[3.3.0]octenes. Journal of the American Chemical Society, 134(38), 16054–16058. [Link]

-

Amanote. (n.d.). Origins of Stereoselectivities of Dihydroxylations of cis- Bicyclo[3.3.0]octenes. [Link]

-

Peltola, O., Yli-Kauhaluoma, J., & Auriola, S. (2009). Diastereochemical Differentiation of Bicyclic Diols Using Metal Complexation and Collision-Induced Dissociation Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 20(11), 2063–2073. [Link]

-

Zhang, Y., et al. (2023). Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties. Chemical Science, 14(30), 8089-8096. [Link]

-

Darabantu, M., et al. (2007). First Examples of the Conformation Chirality of Heterobicyclo[3.3.0]ctanes: 3,7-Dioxa-r-1-azabicyclo[3.3.0]oct-c-5-yl-methoxypyrazines. ResearchGate. [Link]

-

Doyle, M. J., et al. (1984). X-Ray crystallographic determination of the conformation of bicyclo[3.3.0]octane and bicyclo[3.2.0]heptane derivatives and evidence for an O ⋯ C O interaction. Journal of the Chemical Society, Chemical Communications, (19), 1344-1345. [Link]

-

Rychnovsky, S. D. (2006). Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. Organic Letters, 8(13), 2895–2898. [Link]

-

Krenske, E. H., et al. (2011). Stereoselectivities and Regioselectivities of (4 + 3) Cycloadditions Between Allenamide-Derived Chiral Oxazolidinone-Stabilized Oxyallyls and Furans: Experiment and Theory. Journal of the American Chemical Society, 133(43), 17329-17342. [Link]

-

Rychnovsky, S. D. (2006). Predicting NMR spectra by computational methods: structure revision of hexacyclinol. Organic Letters, 8(13), 2895–2898. [Link]

-

Davies, H. M., et al. (2016). Domino Michael-Aldol Annulations for the Stereocontrolled Synthesis of Bicyclo[3.3.1]nonane-2,9-diones and Bicyclo[3.2.1]octane-6,8-diones. UCL Discovery. [Link]

-

Chemaxon. (n.d.). NMR Predictor. [Link]

-

Wagen, C. (2023). Computational NMR Prediction: A Microreview. Corin Wagen. [Link]

-

Chen, C., & Hsu, F.-S. (2000). Theoretical study of intra-molecular hydrogen bonding in the five-membered ring type of molecular structures. Journal of Molecular Structure: THEOCHEM, 506(1–3), 147–159. [Link]

-

Farnia, S. M., et al. (n.d.). Synthesis and Structural Analysis of -2,4,6,8- Tetrabenzyl -2,4,6,8- Tetraazabicyclo [3.3.0] Octane from Condensation of Glyoxal. SciSpace. [Link]

-

Sarotti, A. M., et al. (2023). Machine learning in computational NMR-aided structural elucidation. Frontiers in Chemistry, 10. [Link]

-

Paterson, I., et al. (2000). Rhodium-catalysed vinyl 1,4-conjugate addition coupled with Sharpless asymmetric dihydroxylation in the synthesis of the CDE ring fragment of pectenotoxin-4. ResearchGate. [Link]

-

Al-Hujaj, E., et al. (2014). Theoretical Investigation of the Intramolecular H-Bonding on Tautomerism. ResearchGate. [Link]

-

Pàmies, O., et al. (2010). Asymmetric synthesis of bicyclic diol derivatives through metal and enzyme catalysis: application to the formal synthesis of sertraline. Chemistry – A European Journal, 16(14), 4338-4346. [Link]

-

Lee, H. M., & Kim, K. S. (2012). Theoretical study on the effect of intramolecular hydrogen bonding on OH stretching overtone decay lifetime of ethylene glycol, 1,3-propanediol, and 1,4-butanediol. Physical Chemistry Chemical Physics, 14(30), 10639-10646. [Link]

-

Ocola, E. J., & Laane, J. (2020). Spectroscopic and Theoretical Study of the Intramolecular π-Type Hydrogen Bonding and Conformations of 2-Cyclopenten-1-ol. Molecules, 25(20), 4799. [Link]

-

Laane, J. (2022). Ab initio Quantum-Chemical Calculations and Spectroscopic Studies of the Intramolecular π-Type Hydrogen Bonding in Small Cyclic Molecules. Scilight Press. [Link]

Sources

- 1. Origins of Stereoselectivities of Dihydroxylations of cis-Bicyclo[3.3.0]octenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Computational NMR Prediction: A Microreview [corinwagen.github.io]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Origins of stereoselectivities of dihydroxylations of cis-bicyclo[3.3.0]octenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Theoretical study on the effect of intramolecular hydrogen bonding on OH stretching overtone decay lifetime of ethylene glycol, 1,3-propanediol, and 1,4-butanediol - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Predicting NMR spectra by computational methods: structure revision of hexacyclinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. comporgchem.com [comporgchem.com]

An In-depth Technical Guide to the Thermochemical Data of Bicyclic Diols for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermochemical data for bicyclic diols, compounds of significant interest in medicinal chemistry and materials science. Understanding the energetic properties of these molecules is paramount for predicting their stability, reactivity, and suitability for various applications. This document delves into the experimental and computational methodologies used to determine key thermochemical parameters, explores the intricate relationship between stereochemistry and thermodynamic stability, and provides practical protocols for researchers in the field.

The Significance of Thermochemical Data for Bicyclic Diols

Bicyclic diols, rigid scaffolds featuring two hydroxyl groups, are pivotal building blocks in the synthesis of complex natural products and pharmaceutical agents. Their conformational rigidity, a consequence of the fused ring system, allows for precise positioning of functional groups in three-dimensional space, a critical factor in molecular recognition and drug-receptor interactions.

The thermochemical properties of these molecules, such as the standard enthalpy of formation (ΔfH°) , standard Gibbs free energy of formation (ΔGf°) , and entropy (S°) , govern their intrinsic stability and the feasibility of chemical transformations.[1][2][3] For drug development professionals, this data is invaluable for:

-

Lead Optimization: Understanding the energetic landscape of different stereoisomers can guide the design of more stable and potent drug candidates.

-

Polymorph Screening: Thermochemical data aids in identifying the most stable crystalline form of a drug substance, a crucial aspect of formulation and regulatory approval.

-

Synthesis Route Selection: By comparing the energetics of reactants, intermediates, and products, more efficient and thermodynamically favorable synthetic pathways can be devised.

Experimental Determination of Thermochemical Properties

The accurate experimental determination of thermochemical data for bicyclic diols requires meticulous attention to sample purity and the use of sophisticated calorimetric techniques. The isolation and purification of specific stereoisomers is a critical prerequisite, as even small amounts of impurities can significantly impact the measured values.

Synthesis and Purification of Bicyclic Diol Stereoisomers

The synthesis of bicyclic diols often yields a mixture of stereoisomers (e.g., exo/endo, cis/trans).[4][5][6] The separation of these isomers is essential for accurate thermochemical analysis.

Exemplary Protocol: Synthesis of exo- and endo-Norbornene-2,3-diols

A common route to norbornane-2,3-diols involves the dihydroxylation of norbornene. The stereochemical outcome can be controlled by the choice of reagents.[7]

-

Syn-dihydroxylation for cis-diols: Treatment of norbornene with osmium tetroxide (OsO₄) followed by a reductive workup (e.g., with NaHSO₃) yields the cis-diol. The approach of the bulky OsO₄ reagent is typically from the less sterically hindered exo face, leading to the formation of cis-exo-2,3-norbornanediol.[8]

-

Anti-dihydroxylation for trans-diols: This is a two-step process involving the epoxidation of norbornene with a peroxy acid (e.g., m-CPBA) to form the exo-epoxide, followed by acid-catalyzed ring-opening with water. This sequence results in the formation of the trans-2,3-norbornanediol.

Purification of Stereoisomers:

The separation of diol stereoisomers can be challenging due to their similar physical properties. Common purification techniques include:

-

Column Chromatography: This is a widely used method, often requiring careful optimization of the stationary and mobile phases.[5]

-

Recrystallization: If the stereoisomers have sufficiently different solubilities, fractional crystallization can be an effective purification method.

-

Enzymatic Resolution: Enzymes can be used to selectively acylate one stereoisomer, allowing for the separation of the resulting ester from the unreacted diol.[9][10]

Combustion Calorimetry: Determining the Enthalpy of Formation

Bomb calorimetry is the gold standard for determining the enthalpy of combustion (ΔcH°), from which the standard enthalpy of formation (ΔfH°) can be calculated using Hess's law.[11][12][13][14]

Step-by-Step Protocol for Bomb Calorimetry:

-

Sample Preparation: A precisely weighed pellet (typically 0.8-1.0 g) of the purified bicyclic diol is prepared.[14]

-

Bomb Assembly: The sample is placed in a crucible within the bomb vessel. An ignition wire is attached to the electrodes, making contact with the sample.[13] A small, known amount of water (e.g., 1 mL) is added to the bomb to ensure saturation of the final atmosphere with water vapor.

-

Pressurization: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen, preventing the formation of nitric acid during combustion. It is then filled with pure oxygen to a pressure of approximately 25-30 atmospheres.[12][14]

-